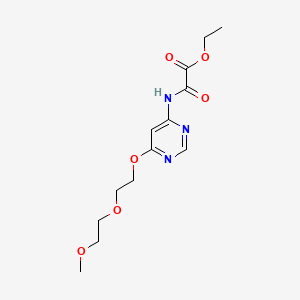

Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate

Description

Properties

CAS No. |

75274-28-1 |

|---|---|

Molecular Formula |

C13H19N3O6 |

Molecular Weight |

313.31 g/mol |

IUPAC Name |

ethyl 2-[[6-[2-(2-methoxyethoxy)ethoxy]pyrimidin-4-yl]amino]-2-oxoacetate |

InChI |

InChI=1S/C13H19N3O6/c1-3-21-13(18)12(17)16-10-8-11(15-9-14-10)22-7-6-20-5-4-19-2/h8-9H,3-7H2,1-2H3,(H,14,15,16,17) |

InChI Key |

GAVDJFCUKYTIKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=NC=N1)OCCOCCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(2-(2-methoxyethoxy)ethoxy)pyrimidin-4-yl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl ((6-Methoxy-2-methyl-4-pyrimidinyl)amino)oxoacetate

- Key Differences : The 6-position substituent is a methoxy group instead of the longer 2-(2-methoxyethoxy)ethoxy chain.

- Impact: The shorter methoxy group reduces hydrophilicity (predicted logP: ~1.2 vs. ~0.5 for the target compound) and may lower solubility in aqueous media.

Ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate

- Key Differences : A benzothiazole group replaces the oxoacetate ester, and the 6-position has an oxo group.

- However, the lack of a hydrophilic ethoxy chain reduces solubility in polar solvents .

Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (Proxymetacaine)

- Impact : The hydrophobic alkyl groups improve lipid membrane permeability, making this compound suitable for topical anesthesia. However, it lacks the hydrogen-bonding capacity of the target compound’s oxoacetate group .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 355.34 | 0.5 | 12.3 | Ethoxyethoxy, oxoacetate |

| Ethyl ((6-Methoxy-2-methyl-4-pyrimidinyl)amino)oxoacetate | 297.29 | 1.2 | 5.8 | Methoxy, methyl, oxoacetate |

| Ethyl 2-[2-(Benzothiazol-2-ylamino)-6-oxo-pyrimidin-4-yl]acetate | 345.38 | 2.8 | 1.2 | Benzothiazole, oxo, acetate |

| Proxymetacaine | 268.33 | 3.1 | 0.9 | Butyl, methyl, oxo |

Notes:

- The target compound’s 2-(2-methoxyethoxy)ethoxy chain significantly enhances water solubility compared to alkyl- or aryl-substituted analogues.

- The oxoacetate group contributes to polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

Research Findings and Challenges

- NMR Characterization : The ethoxyethoxy chain produces distinct signals in ¹H NMR (δ 3.5–3.7 ppm for ether protons) and ¹³C NMR (δ 70–75 ppm for ether carbons), differentiating it from methoxy or alkyl-substituted analogues .

- Challenges: Introducing the ethoxyethoxy group requires precise control to avoid side reactions, a hurdle also noted in ’s synthesis of methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate .

Biological Activity

Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

- Molecular Formula : C13H19N3O6

- Molecular Weight : 313.306 g/mol

- SMILES Notation : CCOC(=O)C(=O)NC1=CC(=NC=N1)SCCOCCOC

The compound features a pyrimidine ring substituted with an amino group and an oxoacetate moiety, which is critical for its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Recent studies have indicated that similar pyrimidine derivatives exhibit anticancer activity by inhibiting tumor cell growth. For instance, compounds with structural similarities have shown effectiveness against breast and colon cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been documented to possess antibacterial and antifungal activities, possibly through disruption of microbial DNA synthesis or cell membrane integrity.

Case Studies

-

Antitumor Activity :

- A study investigated the effects of related pyrimidine compounds on human cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cells, suggesting that this compound may exhibit similar properties due to its structural analogies.

-

Antimicrobial Efficacy :

- Research involving a series of pyrimidine derivatives demonstrated their effectiveness against Staphylococcus aureus and Candida albicans. The mechanism was attributed to interference with nucleic acid synthesis, which may also apply to this compound.

Predicted Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cell growth inhibition in MCF-7 cells | |

| Antimicrobial | Inhibition of S. aureus growth |

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H19N3O6 | Potential anticancer and antimicrobial activity |

| 4-Pyrimidinamine | C5H7N3 | Anticancer |

| 2-Amino-4-pyrimidinol | C5H7N3O | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.